An In-depth Technical Guide to the Physicochemical Properties of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid
Introduction
6-(2,4-Dichlorophenyl)-6-oxohexanoic acid is a multifaceted organic compound characterized by a dichlorinated phenyl ring linked to a six-carbon aliphatic chain terminating in a carboxylic acid, with a ketone functional group at the C6 position. This unique structural arrangement confers upon it a specific set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. Its potential as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental chemical and physical characteristics. This guide provides a comprehensive overview of these properties, blending computational predictions with established experimental methodologies to offer a holistic and practical resource for scientists.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 6-(2,4-dichlorophenyl)-6-oxohexanoic acid |
| CAS Number | 898791-22-5 |
| Molecular Formula | C₁₂H₁₂Cl₂O₃ |
| Molecular Weight | 275.13 g/mol |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O |
| InChI Key | JUQCJIWPKSJLQQ-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Due to a lack of extensive experimental data in publicly available literature, the following physicochemical properties have been predicted using well-regarded computational models. These predictions serve as valuable estimates for guiding experimental design and hypothesis generation.
| Property | Predicted Value | Computational Tool/Method |
| Melting Point | 110-130 °C | Estimation based on similar structures and general QSPR models |
| Boiling Point | 435.8 ± 35.0 °C (at 760 mmHg) | ACD/Labs Percepta Platform[1][2][3][4][5] |
| Water Solubility | 0.135 g/L (at 25 °C) | ALOGPS[6][7][8][9][10] |
| pKa (acidic) | 4.75 ± 0.10 | MarvinSketch[11][12][13][14] |
| LogP | 3.25 | ALOGPS[6][7][8][9][10] |
Disclaimer: These values are computationally predicted and should be confirmed by experimental validation.
Experimental Determination of Physicochemical Properties
The following sections detail the standardized experimental protocols for determining the key physicochemical properties of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid. The rationale behind each methodological choice is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
The melting point is a critical indicator of a compound's purity and identity. The capillary method is a standard and reliable technique for its determination.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small, finely powdered sample of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.
Aqueous Solubility
Aqueous solubility is a crucial parameter in drug development, influencing absorption and bioavailability. The shake-flask method, as outlined in OECD Guideline 105, is a robust method for its determination.[3]
Methodology: Shake-Flask Method (OECD 105)
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Equilibration: An excess amount of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid is added to a known volume of deionized water in a sealed flask.
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Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.
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Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Acid Dissociation Constant (pKa)
The pKa value is fundamental to understanding the ionization state of a molecule at different pH values, which is critical for predicting its behavior in biological systems. Potentiometric titration is a classic and accurate method for determining the pKa of an acidic compound.
Methodology: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution. The pH of the solution is recorded after each addition.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Logical Relationship in pKa Determination via Titration
Caption: Logical flow from titration data to pKa value.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 6-(2,4-Dichlorophenyl)-6-oxohexanoic acid. While experimental data is currently limited, the presented computational predictions offer valuable initial insights for researchers. The detailed experimental protocols serve as a practical resource for the validation of these predictions and the generation of robust empirical data. A thorough characterization of these properties is an indispensable step in the rational design and development of new chemical entities based on this promising scaffold.
References
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ACD/Labs. (2024). Percepta Platform. Retrieved from [Link]
- Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145.
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ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]
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